molecular formula C7H4BrNO2 B158037 4-(2-Bromoacetyl)furan-2-carbonitrile CAS No. 133674-76-7

4-(2-Bromoacetyl)furan-2-carbonitrile

Cat. No. B158037
M. Wt: 214.02 g/mol
InChI Key: OEZNMATZKREWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromoacetyl)furan-2-carbonitrile, also known as BFCN, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the furan family and has a molecular formula of C7H4BrNO2.

Scientific Research Applications

4-(2-Bromoacetyl)furan-2-carbonitrile has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antifungal, and antibacterial properties. In addition, it has been found to be a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell growth and differentiation.

Mechanism Of Action

The mechanism of action of 4-(2-Bromoacetyl)furan-2-carbonitrile involves the inhibition of PKC. PKC is an important enzyme that plays a key role in the regulation of cell growth and differentiation. Inhibition of PKC can lead to the induction of apoptosis, which is a process of programmed cell death. This makes 4-(2-Bromoacetyl)furan-2-carbonitrile a potential candidate for the development of anticancer drugs.

Biochemical And Physiological Effects

4-(2-Bromoacetyl)furan-2-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have antifungal and antibacterial properties. In addition, it has been found to inhibit the activity of PKC, which is an important enzyme involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(2-Bromoacetyl)furan-2-carbonitrile in lab experiments is its potent inhibitory effect on PKC. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 4-(2-Bromoacetyl)furan-2-carbonitrile. One direction is to further investigate its potential as an anticancer drug. Another direction is to study its potential as an antifungal and antibacterial agent. In addition, future research can focus on improving the solubility of this compound to make it more useful in lab experiments. Finally, further studies can be conducted to investigate the mechanism of action of 4-(2-Bromoacetyl)furan-2-carbonitrile and its potential applications in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 4-(2-Bromoacetyl)furan-2-carbonitrile involves the reaction of furan-2-carbonitrile with bromoacetyl bromide in the presence of a base. The reaction proceeds via the substitution of the bromine atom on the bromoacetyl bromide with the nitrile group of furan-2-carbonitrile. The resulting product is then purified using column chromatography to obtain the pure compound.

properties

CAS RN

133674-76-7

Product Name

4-(2-Bromoacetyl)furan-2-carbonitrile

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

4-(2-bromoacetyl)furan-2-carbonitrile

InChI

InChI=1S/C7H4BrNO2/c8-2-7(10)5-1-6(3-9)11-4-5/h1,4H,2H2

InChI Key

OEZNMATZKREWPW-UHFFFAOYSA-N

SMILES

C1=C(OC=C1C(=O)CBr)C#N

Canonical SMILES

C1=C(OC=C1C(=O)CBr)C#N

synonyms

2-Furancarbonitrile, 4-(bromoacetyl)- (9CI)

Origin of Product

United States

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